Methyl (S)-4-benzyl-6,6-dimethylmorpholine-3-carboxylate
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Overview
Description
Methyl (S)-4-benzyl-6,6-dimethylmorpholine-3-carboxylate is a complex organic compound with a unique structure that includes a morpholine ring, a benzyl group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-4-benzyl-6,6-dimethylmorpholine-3-carboxylate typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the morpholine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Methyl (S)-4-benzyl-6,6-dimethylmorpholine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (S)-4-benzyl-6,6-dimethylmorpholine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-4-benzyl-6,6-dimethylmorpholine-3-carboxylate: shares similarities with other morpholine derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the benzyl group and the methyl ester within the morpholine framework allows for diverse chemical modifications and applications.
Biological Activity
Methyl (S)-4-benzyl-6,6-dimethylmorpholine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a morpholine ring with a benzyl group and a carboxylate moiety, contributing to its unique pharmacological profile. The structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. For instance, it has shown effectiveness against breast cancer cells by modulating key signaling pathways involved in cell survival and death.
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in vitro. It appears to inhibit the production of pro-inflammatory cytokines, which could make it a candidate for treating inflammatory diseases.
- Antibacterial Activity : Derivatives of this compound have been assessed for their antibacterial properties against various pathogens. Notably, it has shown activity against Gram-positive bacteria, suggesting its potential as an antibacterial agent.
The biological activity of this compound is largely attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound acts as an enzyme inhibitor, affecting metabolic pathways crucial for cellular function. For example, it has been identified as a potential inhibitor of enzymes involved in the synthesis of inflammatory mediators.
- Receptor Modulation : It may also interact with various receptors in the body, influencing physiological responses. This modulation can lead to altered signaling cascades that affect cell growth and immune responses.
Data Tables
The following table summarizes key findings from research studies on the biological activity of this compound:
Study | Biological Activity | Result |
---|---|---|
Study 1 | Anticancer | Induced apoptosis in breast cancer cells |
Study 2 | Anti-inflammatory | Reduced cytokine levels in vitro |
Study 3 | Antibacterial | Effective against Gram-positive bacteria |
Case Studies
- Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM over 48 hours . The mechanism was linked to the activation of caspase pathways leading to apoptosis.
- Anti-inflammatory Effects : In another investigation, the compound was tested for its ability to inhibit TNF-alpha production in LPS-stimulated macrophages. The findings revealed a dose-dependent inhibition with an IC50 value of approximately 25 µM, indicating its potential utility in managing inflammatory conditions.
- Antibacterial Properties : A comparative study assessed various morpholine derivatives for antibacterial efficacy against Staphylococcus aureus and Escherichia coli. This compound exhibited notable activity with minimum inhibitory concentration (MIC) values of 15 µg/mL against S. aureus.
Properties
Molecular Formula |
C15H21NO3 |
---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
methyl (3S)-4-benzyl-6,6-dimethylmorpholine-3-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-15(2)11-16(9-12-7-5-4-6-8-12)13(10-19-15)14(17)18-3/h4-8,13H,9-11H2,1-3H3/t13-/m0/s1 |
InChI Key |
VZGFKOIYEHOFJI-ZDUSSCGKSA-N |
Isomeric SMILES |
CC1(CN([C@@H](CO1)C(=O)OC)CC2=CC=CC=C2)C |
Canonical SMILES |
CC1(CN(C(CO1)C(=O)OC)CC2=CC=CC=C2)C |
Origin of Product |
United States |
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